molecular formula C11H19N5O B1477532 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide CAS No. 2098026-72-1

2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide

Cat. No. B1477532
CAS RN: 2098026-72-1
M. Wt: 237.3 g/mol
InChI Key: HXTQUPUZTVNPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide is a useful research compound. Its molecular formula is C11H19N5O and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The research on the chemical compound 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide and its derivatives has led to various applications in the synthesis of heterocyclic compounds that possess biological activities. For instance, the synthesis of novel ethyl 1-aryl-3-methyl-8-oxo-1,8-dihydropyrano[2′,3′:4,5]pyrimido[6,1-b]quinazoline-2-carboxylate derivatives showed good fluorescence properties, indicating potential applications in bioimaging and as fluorescent markers (Shi et al., 2016). Additionally, these compounds have been evaluated for their cytotoxicity, revealing potential anticancer properties.

Anticancer and Antimicrobial Potentials

Compounds synthesized from reactions involving 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide analogs have been explored for their anticancer activities. A study demonstrated that certain derivatives possess strong cytotoxicity against colon carcinoma cells (HCT-116) and hepatocellular carcinoma cells (Hep-G2), highlighting the potential for developing new anticancer agents (Abdel‐Aziz et al., 2009). Similar research efforts have led to the discovery of pyrazolo[3,4-d]pyrimidin-4-one derivatives with significant antitumor activity on various cancer cell lines, underscoring the versatility of these compounds in medicinal chemistry (Abdellatif et al., 2014).

Heterocyclic Compound Synthesis

The compound and its related chemical structures serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. For example, green one-pot solvent-free synthesis methods have been developed to produce pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, showcasing the compound's role in facilitating environmentally friendly chemical reactions (Al-Matar et al., 2010). These methodologies not only contribute to the efficient production of heterocycles but also open new avenues for the design of compounds with potential biological activities.

properties

IUPAC Name

2-(ethoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-3-17-7-9-4-10-6-15(11(12)13)8(2)5-16(10)14-9/h4,8H,3,5-7H2,1-2H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTQUPUZTVNPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN2CC(N(CC2=C1)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
Reactant of Route 2
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
Reactant of Route 3
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2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
Reactant of Route 4
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
Reactant of Route 5
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
Reactant of Route 6
Reactant of Route 6
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide

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